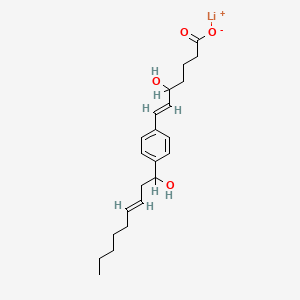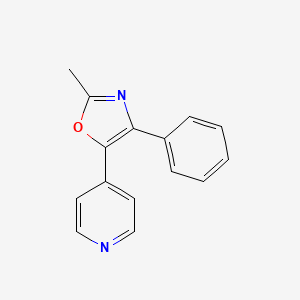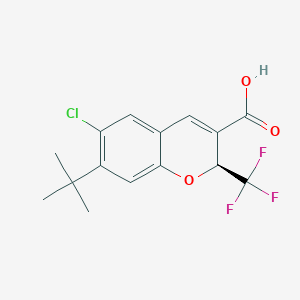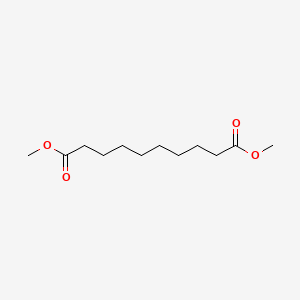
Sebacato de dimetilo
Descripción general
Descripción
Dimethyl Sebacate (DMS) is a dimethyl ester of sebacic acid . It has a vegetal origin as it is processed from castor oil . It can be used as an intermediate to produce light stabilizers . It can also be employed as a plasticizer, softening agent, and solvent for cellulosic resins, synthetic resins, and rubbers .
Synthesis Analysis
Dimethyl sebacate is generally prepared by the esterification of sebacic acid . It is widely used as a synthesis intermediate to produce Hindered Amines Light Stabilizer (HALS), which are light stabilizers additives . These additives are used in plastics and coatings to protect surfaces and pigments against photo degradation by deactivation of free radicals .Molecular Structure Analysis
The linear formula of Dimethyl Sebacate is CH3OCO(CH2)8COOCH3 . Its CAS Number is 106-79-6 . The molecular weight of Dimethyl Sebacate is 230.30 .Chemical Reactions Analysis
Dimethyl Sebacate is widely used as a synthesis intermediate to produce light stabilizers . It can also be employed as a plasticizer, softening agent, and solvent for cellulosic resins, synthetic resins, and rubbers .Physical And Chemical Properties Analysis
Dimethyl Sebacate has a boiling point of 158 °C/10 mmHg and a melting point of 29-31 °C . Its density is 0.988 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Intermediario para estabilizadores de luz
El DMS se utiliza como intermedio para producir estabilizadores de luz . Estos estabilizadores de luz, conocidos como estabilizadores de luz de aminas impedidas (HALS), se utilizan en plásticos y revestimientos para proteger las superficies y los pigmentos de la degradación fotoquímica mediante la desactivación de los radicales libres . Los HALS ayudan a evitar defectos superficiales, pérdida de propiedades mecánicas, pérdida de impermeabilidad al agua y decoloración del pigmento .
Plastificante
El DMS puede emplearse como plastificante . Los plastificantes son sustancias que se añaden a los materiales para aumentar su plasticidad o disminuir su viscosidad. Se añaden comúnmente a los polímeros, como los plásticos y el caucho, para hacerlos flexibles y maleables .
Agente ablandador
El DMS también puede utilizarse como agente ablandador . Los agentes ablandadores son sustancias que se utilizan para ablandar la textura del material al que se añaden. En el caso del DMS, puede utilizarse para ablandar resinas celulósicas, resinas sintéticas y cauchos .
Disolvente
El DMS puede utilizarse como disolvente para resinas celulósicas, resinas sintéticas y cauchos . Como disolvente, el DMS puede disolver estas resinas para formar una solución, lo que puede ser útil en diversas aplicaciones industriales .
Síntesis de politetrametilenosebacato
El DMS puede utilizarse en la síntesis de politetrametilenosebacato . Este compuesto tiene aplicaciones potenciales en la producción de diversos tipos de polímeros .
Biosíntesis de sebacatos oligoméricos
El DMS se utiliza en la biosíntesis de sebacatos oligoméricos . Estos sebacatos oligoméricos pueden utilizarse como aceites lubricantes .
Ciclización del éster dimetil-N-succilglicina
El DMS puede utilizarse como material de partida para la ciclización del éster dimetil-N-succilglicina . Este proceso puede utilizarse en la síntesis de diversos compuestos orgánicos .
Estándar analítico en cromatografía
El DMS puede utilizarse como estándar analítico para la determinación del analito en juntas de sellado de policloruro de vinilo (PVC), alimentos grasos y propelentes a base de nitrocelulosa mediante técnicas de cromatografía de gases-espectrometría de masas (GC-MS) y cromatografía gas-líquido (GLC) .
Mecanismo De Acción
Target of Action
Dimethyl sebacate (DMS) is primarily used as a synthesis intermediate to produce light stabilizers . It is also employed as a plasticizer, softening agent, and solvent for cellulosic resins, synthetic resins, and rubbers . The primary targets of DMS are therefore the materials and substances it interacts with in these roles.
Mode of Action
DMS is a dimethyl ester of sebacic acid . As a plasticizer, it increases the flexibility and malleability of materials, making them less brittle and more resistant to fracture. As a solvent, it dissolves or disperses various components in a solution, facilitating numerous chemical reactions. In the production of light stabilizers, DMS acts as a synthesis intermediate to produce Hindered Amines Light Stabilizers (HALS), which protect surfaces and pigments against photo degradation by deactivating free radicals .
Biochemical Pathways
HALS are used in plastics and coatings to protect surfaces and pigments against photo degradation by deactivating free radicals .
Pharmacokinetics
It is known that dms is a plasticizer that can be synthesized by esterification of sebacic acid . Its bioavailability would depend on the specific context and manner of its use.
Result of Action
The primary result of DMS’s action is the stabilization of materials against light and heat degradation. It helps to avoid surface defects, loss of mechanical properties, loss of water impermeability, and pigment fading . As a plasticizer and solvent, DMS also modifies the physical properties of materials, making them more flexible, malleable, and suitable for various applications.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Fatty acid methyl esters can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a fatty acid methyl ester, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a fatty acid methyl ester, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
Like other fatty acid methyl esters, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
dimethyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUNLDAKADEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026740 | |
| Record name | Dimethyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |
| Record name | Dimethyl sebacate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20615 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
106-79-6 | |
| Record name | Dimethyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sebacic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYL SEBACATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanedioic acid, 1,10-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G87745M355 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

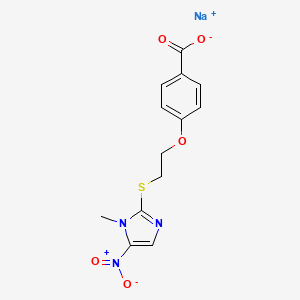
![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)
![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)
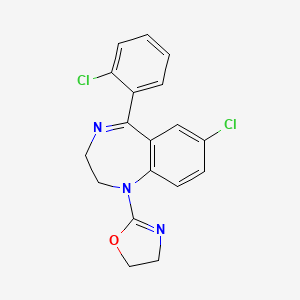

![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)
![sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-fluoropentanoate](/img/structure/B1680866.png)
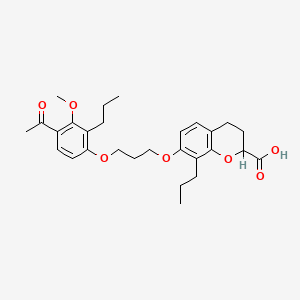
![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)
